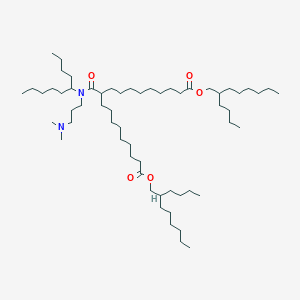
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate is a complex organic compound with a unique structure that combines long alkyl chains and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate typically involves multiple steps, starting with the preparation of the core nonadecanedioate structure. This is followed by the introduction of the decan-5-yl(3-(dimethylamino)propyl)carbamoyl group and the attachment of the 2-butyloctyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate include:
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with a similar long alkyl chain structure.
Bis(2-butoxyethyl) adipate: Another plasticizer with similar functional groups and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and long alkyl chains, which confer specific properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial use.
Eigenschaften
Molekularformel |
C59H116N2O5 |
|---|---|
Molekulargewicht |
933.6 g/mol |
IUPAC-Name |
bis(2-butyloctyl) 10-[decan-5-yl-[3-(dimethylamino)propyl]carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C59H116N2O5/c1-9-15-21-32-41-53(39-18-12-4)51-65-57(62)47-36-29-25-23-27-34-43-55(59(64)61(50-38-49-60(7)8)56(45-20-14-6)46-31-17-11-3)44-35-28-24-26-30-37-48-58(63)66-52-54(40-19-13-5)42-33-22-16-10-2/h53-56H,9-52H2,1-8H3 |
InChI-Schlüssel |
CDTJVBJNPCEYEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)C(=O)N(CCCN(C)C)C(CCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366999.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
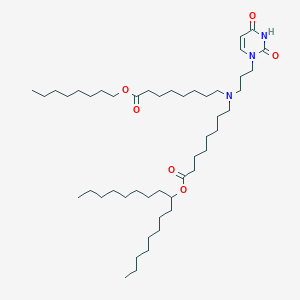
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13367034.png)
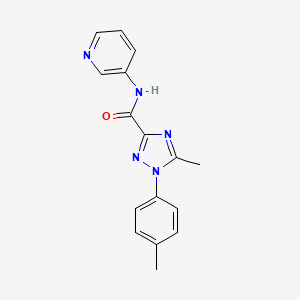
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367044.png)
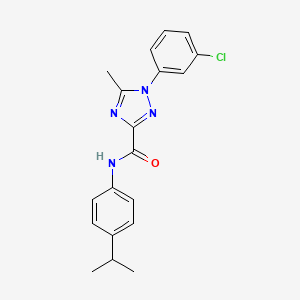
![2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13367055.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367056.png)
![2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367064.png)
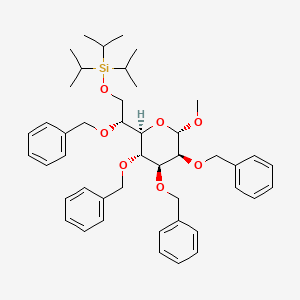
![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367072.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367080.png)
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride](/img/structure/B13367085.png)
